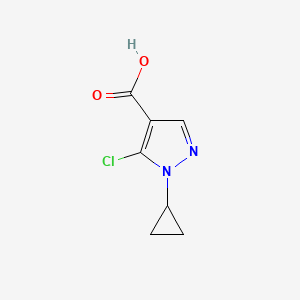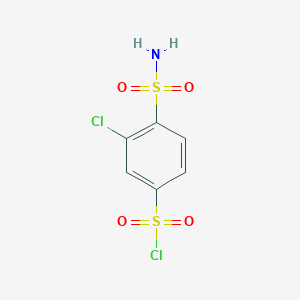
3-chloro-4-sulfamoyl-benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-sulfamoyl-benzenesulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO4S2. It is a derivative of benzene, characterized by the presence of both sulfonyl chloride and sulfamoyl groups. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-chloro-4-sulfamoyl-benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-sulfamoylbenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 3-chloro-4-sulfamoylbenzenesulfonic acid to produce the desired sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-sulfamoylbenzene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-sulfamoyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the sulfamoyl group can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride is used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by the oxidation of the sulfamoyl group.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-sulfamoyl-benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-sulfamoyl-benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-sulfamoylbenzene-1-sulfonyl chloride: Similar structure but different positional isomer.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a chloro group.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
3-chloro-4-sulfamoyl-benzenesulfonyl chloride is unique due to the presence of both sulfonyl chloride and sulfamoyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various compounds.
Eigenschaften
CAS-Nummer |
32548-84-8 |
|---|---|
Molekularformel |
C6H5Cl2NO4S2 |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
3-chloro-4-sulfamoylbenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,9,12,13) |
InChI-Schlüssel |
APWFWHQZEMNCBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


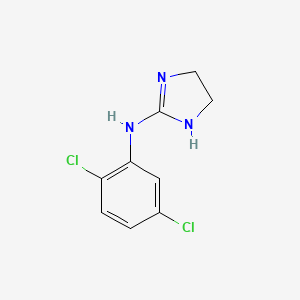
![2-(Dibenzo[b,d]furan-3-yloxy)ethanamine](/img/structure/B8639451.png)
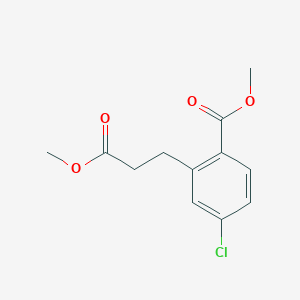
![5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8639481.png)
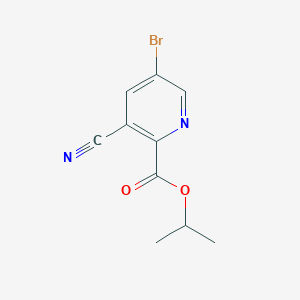
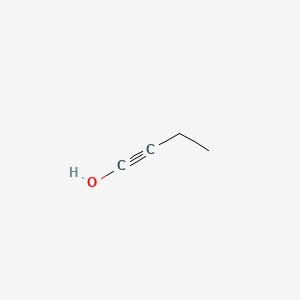
![Methyl 6-[(naphthalen-2-yl)formamido]hexanoate](/img/structure/B8639509.png)

![Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-](/img/structure/B8639523.png)


![2-Propen-1-one, 1-[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B8639545.png)
